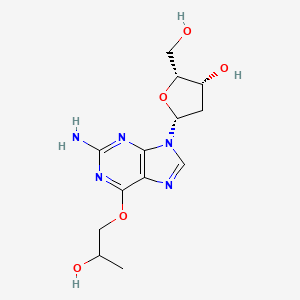

O6-(2-Hydroxypropyl)-2'-deoxyguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFWWFZDUMLOEE-FUZJYRNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857835 | |

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327339-22-9 | |

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation of O6 2 Hydroxypropyl 2 Deoxyguanosine Adducts

Propylene (B89431) Oxide Metabolism and Adduct Generation Pathways

Propylene oxide (PO) is a direct-acting alkylating agent, meaning it does not require metabolic activation to become reactive toward biological macromolecules like DNA. nih.gov However, in biological systems, propylene can be metabolized to propylene oxide by cytochrome P450 monooxygenases. nih.gov Once present, the strained three-membered epoxide ring of PO is susceptible to nucleophilic attack, leading to the formation of covalent adducts with DNA. nih.govresearchgate.net

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this mechanism, a nucleophilic site within the DNA molecule, such as a nitrogen or oxygen atom on a DNA base, attacks one of the carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of a stable covalent bond, resulting in a 2-hydroxypropyl group attached to the DNA base. While several sites in DNA can be alkylated, the formation of adducts at the N7-position of guanine (B1146940), yielding N7-(2-hydroxypropyl)guanine (N7-HPG), is the most predominant outcome, accounting for over 95% of total adducts. nih.gov The formation of O6-HPdG is a less frequent event but is of high biological relevance due to its mutagenic potential. nih.gov

The key to the adduct-forming capacity of propylene oxide lies in its structure as an epoxide. The polarization of the C-O bonds in the three-membered ring, combined with the ring strain, renders the carbon atoms electrophilic and thus susceptible to attack by nucleophiles. Guanine, a purine (B94841) base in DNA, possesses several nucleophilic centers, with the N7 atom being the most electron-rich and sterically accessible site. nih.gov

The reaction with guanine proceeds as follows:

Nucleophilic Attack: A lone pair of electrons from a nucleophilic atom in the guanine base attacks one of the carbons of the propylene oxide ring.

Ring Opening: This attack forces the epoxide ring to open, relieving the ring strain.

Protonation: The resulting alkoxide is subsequently protonated by water or other proton sources in the cellular environment to yield the final 2-hydroxypropyl adduct.

While the N7-position is the major site of alkylation, the O6-position of guanine is also a significant target, albeit to a much lesser extent. nih.govnih.gov Alkylation at the O6 position is particularly critical because it directly disrupts the hydrogen bonding face of the guanine base involved in Watson-Crick base pairing, leading to mispairing during DNA replication. nih.gov

The table below summarizes the yields of various adducts formed from the reaction of propylene oxide with calf thymus DNA in an in vitro setting.

Table 1: Adduct Yields from In Vitro Reaction of Propylene Oxide with Calf Thymus DNA

| Adduct | Yield (nmol/mg DNA) |

|---|---|

| N7-(2-Hydroxypropyl)guanine (7-HP-Gua) | 133 |

| 3-(2-Hydroxypropyl)adenine (3-HP-Ade) | 14 |

| 3-(2-Hydroxypropyl)-2'-deoxyuridine (3-HP-dUrd) | 13 |

| N6-(2-Hydroxypropyl)-2'-deoxyadenosine (N6-HP-dAdo) | 1 |

Data derived from in vitro reaction at pH 7.0-7.5, 37°C for 10 hours.

Propylene oxide is a chiral molecule that exists as two enantiomers: (R)-propylene oxide and (S)-propylene oxide. Consequently, its reaction with the achiral guanine base in the chiral DNA environment leads to the formation of diastereomeric adducts. The nucleophilic attack can occur at either the primary (C1) or the secondary (C2) carbon of the epoxide. For propylene oxide, the SN2 attack occurs predominantly at the less-substituted C1 carbon, leading to a 2-hydroxypropyl adduct.

The reaction of racemic propylene oxide with DNA will produce a mixture of (R)- and (S)-2-hydroxypropyl adducts at each specific site on the DNA bases. While stereoisomerism is a recognized factor in the biological activity of propylene oxide, specific data on the stereoselectivity of the reaction at the O6-position of guanine is not extensively detailed in the available literature. The precise stereochemical configuration of the adduct can influence its recognition and processing by DNA repair enzymes and its interaction with DNA polymerases.

Endogenous and Exogenous Precursors to O6-(2-Hydroxypropyl)-2'-deoxyguanosine

The formation of O6-HPdG can be initiated by precursors from both external (exogenous) and internal (endogenous) sources.

Exogenous Precursors: The primary exogenous precursor is propylene oxide, an important industrial chemical used in the production of plastics, propylene glycols, and other chemicals. anl.gov Human exposure occurs mainly through inhalation in occupational settings. anl.gov Propylene, an olefin that can be metabolically converted to propylene oxide, is another significant exogenous source. nih.gov

Endogenous Precursors: There is evidence for the existence of a background level of DNA adducts that are structurally identical to those formed from exogenous exposures. nih.gov Endogenous sources of reactive chemicals can include products of intermediary metabolism, lipid peroxidation, gut microflora activity, and oxidative stress. nih.gov It is plausible that metabolic processes could generate low levels of endogenous propylene oxide or similar reactive intermediates, leading to the formation of a baseline level of O6-HPdG even in the absence of external exposure. However, while endogenous formation of N7-alkylguanine adducts has been established, the specific pathways and quantities related to endogenous O6-HPdG formation are less well-characterized.

Comparison of O6-(2-Hydroxypropyl)-2'-deoxyguanosine Formation with Other O6-Alkylguanine Adducts

The formation and biological consequence of O6-HPdG can be understood by comparing it with other well-studied O6-alkylguanine adducts, such as O6-methylguanine (O6-MeG) and O6-ethylguanine (O6-EtG).

Formation Efficiency: The formation of O6-alkylguanine adducts via SN2 reactions is influenced by the steric bulk of the alkylating agent. Smaller alkyl groups, like methyl and ethyl, are expected to form O6-adducts more readily than the larger and more complex 2-hydroxypropyl group. Therefore, the relative yield of O6-HPdG from propylene oxide is anticipated to be lower than the yield of O6-MeG from a corresponding methylating agent under similar conditions. For most alkylating agents, O6-alkylation is a minor pathway compared to N7-alkylation. For instance, with methylating agents, the ratio of N7-MeG to O6-MeG can range from 10:1 to 100:1, depending on the specific agent and dose. nih.gov

Repair Rates: A critical point of comparison is the rate of repair by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). This protein removes the alkyl group from the O6 position of guanine. nih.gov The efficiency of this repair process is highly dependent on the size and structure of the alkyl group. Studies have shown that AGT repairs smaller adducts much more rapidly than larger ones. nih.govnih.gov O6-MeG is repaired most efficiently, while the rate of repair for O6-EtG is significantly slower. nih.govnih.gov Preliminary evidence also indicates that hydroxyethyl (B10761427) groups are removed more slowly than ethyl groups. nih.gov This trend strongly suggests that the bulkier 2-hydroxypropyl group of O6-HPdG would be repaired even more slowly, potentially leading to its greater persistence in the DNA and an increased probability of causing mutations.

Table 2: Comparative Properties of O6-Alkylguanine Adducts

| Adduct | Alkyl Group | Relative Size | Relative Rate of Repair by AGT |

|---|---|---|---|

| O6-Methylguanine (O6-MeG) | -CH₃ | Small | Fastest |

| O6-Ethylguanine (O6-EtG) | -CH₂CH₃ | Medium | ~3.6x slower than O6-MeG |

| O6-(2-Hydroxypropyl)guanine (O6-HPG) | -CH₂CH(OH)CH₃ | Large | Expected to be very slow |

Comparative repair rate data derived from studies on rat liver AGT. nih.gov

In Vitro Models for Adduct Formation Studies

The study of O6-HPdG formation relies heavily on various in vitro models that allow for controlled experiments and detailed analysis. These models are essential for elucidating reaction mechanisms, identifying products, and quantifying adduct yields.

Commonly used in vitro models include:

Reactions with Free Nucleosides/Nucleotides: Simple systems using 2'-deoxyguanosine (B1662781) or deoxyguanylic acid are reacted with propylene oxide to study the fundamental chemistry of adduct formation, identify the sites of alkylation, and characterize the resulting products without the complexity of the DNA helix. researchgate.net

Reactions with Isolated DNA: Calf thymus DNA is a frequently used substrate for in vitro adduct formation studies. researchgate.net It provides a more biologically relevant context than free nucleosides, allowing researchers to study the influence of the double helix structure on the reactivity of different sites. These experiments are crucial for determining the relative abundance of different adducts, such as N7-HPG versus O6-HPdG.

Cell Culture Systems: Exposing cultured cells, such as rat or human hepatocytes, to propylene oxide provides a model that includes cellular metabolism and DNA repair processes. epa.gov While these systems are more complex, they offer insights into the net accumulation of adducts in a living cell.

Plasmid-Based Assays: Shuttle vector plasmids containing a reporter gene can be treated with an alkylating agent in vitro and then introduced into host cells (e.g., human cells) for replication. nih.gov By analyzing mutations in the reporter gene and the specific adducts present, these models can directly link the formation of a specific adduct like O6-HPdG to its mutagenic consequences.

Compound Index

Biochemical and Molecular Interactions of O6 2 Hydroxypropyl 2 Deoxyguanosine with Dna

Structural Perturbations of the DNA Double Helix Induced by O6-(2-Hydroxypropyl)-2'-deoxyguanosine

The introduction of a bulky 2-hydroxypropyl group at the O6 position of guanine (B1146940), a site critical for Watson-Crick base pairing, results in considerable distortion of the DNA double helix. These structural changes affect base pairing, the stacking of base pairs, and the conformation of the sugar-phosphate backbone.

Impact on Base Pairing and Stacking Interactions

The presence of the O6-(2-hydroxypropyl) group prevents the normal hydrogen bonding between guanine and cytosine. libretexts.orgditki.comgenome.gov Studies on analogous O6-alkylguanine adducts, such as O6-methylguanine (O6-MeG), have shown that the alkyl group at the O6 position leads to the formation of aberrant base pairs. For instance, O6-MeG can form a "wobble" base pair with cytosine. nih.gov It can also pair with thymine (B56734), which is a primary mechanism behind the mutagenicity of such adducts, leading to G:C to A:T transition mutations. nih.gov Given the larger size of the 2-hydroxypropyl group compared to a methyl group, a more significant disruption of the base pairing geometry is expected.

The bulky adduct also perturbs the stacking interactions between adjacent base pairs, which are crucial for the stability of the DNA helix. The 2-hydroxypropyl group can intercalate between base pairs or protrude into the major or minor groove of the DNA, altering the local helical structure. nih.gov This disruption of stacking can lead to a less stable DNA duplex. Research on other bulky DNA adducts has demonstrated that they can cause a base-displaced intercalated conformation, where the modified base is pushed out of the helix. nih.gov

Conformational Changes in the Deoxyribose-Phosphate Backbone

The deoxyribose-phosphate backbone provides the structural framework for the DNA molecule. nih.gov The presence of a bulky adduct like O6-(2-hydroxypropyl)-2'-deoxyguanosine can induce significant conformational changes in this backbone. NMR studies on DNA containing other adducts have revealed alterations in the sugar pucker and the torsion angles of the phosphate (B84403) backbone. nih.gov These changes can lead to a transition from the typical B-form DNA to a more distorted conformation. mdpi.comnih.gov For example, the sugar pucker can shift from the usual C2'-endo conformation found in B-DNA to a C3'-endo conformation, which is more characteristic of A-DNA, or to other non-standard conformations. These structural alterations can be localized to the site of the adduct or can propagate to neighboring nucleotides.

Stereoisomeric Effects on DNA Conformation and Recognition

The 2-hydroxypropyl group is chiral, meaning O6-(2-Hydroxypropyl)-2'-deoxyguanosine can exist as two different stereoisomers: (R)-O6-(2-hydroxypropyl)-2'-deoxyguanosine and (S)-O6-(2-hydroxypropyl)-2'-deoxyguanosine. The spatial arrangement of the atoms in these isomers can have a profound impact on how they interact with the DNA helix and how they are recognized by DNA repair proteins.

Studies on other chiral DNA adducts have shown that different stereoisomers can lead to distinct conformational outcomes in the DNA duplex. core.ac.uk One isomer might be accommodated within the DNA helix with minimal distortion, while the other might cause a significant bend or kink. These stereochemistry-dependent conformational differences can affect the efficiency and fidelity of DNA replication and transcription, as well as the susceptibility of the adduct to repair. For example, repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT) may exhibit stereospecificity, repairing one isomer more efficiently than the other. nih.govnih.gov

DNA Duplex Stability in the Presence of O6-(2-Hydroxypropyl)-2'-deoxyguanosine

The presence of O6-(2-hydroxypropyl)-2'-deoxyguanosine generally leads to a decrease in the thermal stability of the DNA duplex. This destabilization is a direct consequence of the structural perturbations discussed above, including the disruption of hydrogen bonds and stacking interactions. Thermodynamic studies on DNA duplexes containing O6-alkylguanine adducts have consistently shown a reduction in the melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands. nih.gov For example, the presence of O6-MeG can lower the Tm of a DNA duplex by as much as 19–26 °C. nih.gov

The degree of destabilization can depend on the nature of the base opposite the adduct. A duplex containing an O6-(2-hydroxypropyl)-2'-deoxyguanosine paired with cytosine would likely be more destabilized than one where it is paired with thymine, as the latter can form a more stable, albeit incorrect, base pair. The significant size of the 2-hydroxypropyl group would be expected to cause a substantial decrease in duplex stability. nih.govnih.gov

Cellular Responses and Repair Pathways for O6 2 Hydroxypropyl 2 Deoxyguanosine Lesions

Direct Reversal of O6-(2-Hydroxypropyl)-2'-deoxyguanosine by O6-Alkylguanine-DNA Alkyltransferase (MGMT)

The most direct pathway for the repair of O6-alkylguanine adducts is through the action of the O6-Alkylguanine-DNA Alkyltransferase (MGMT) protein. nih.gov This "suicide" enzyme stoichiometrically transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. nih.govcaymanchem.com This action restores the guanine base in a single step but also leads to the irreversible inactivation of the MGMT protein. caymanchem.com

The efficiency of MGMT-mediated repair is significantly influenced by the size and structure of the alkyl group attached to the guanine base. nih.gov Studies on a variety of O6-alkyl-dG lesions have shown that the repair rate of MGMT decreases as the size of the alkyl group increases. nih.gov While specific kinetic data for O6-(2-Hydroxypropyl)-2'-deoxyguanosine is not extensively available, the established trend for other alkyl groups provides a strong basis for inference. For instance, the repair of O6-methylguanine is much more efficient than that of bulkier adducts. nih.gov

The repair of branched-chain O6-alkyl-dG lesions is notably less efficient than that of straight-chain lesions. nih.gov Given that the 2-hydroxypropyl group is larger and more complex than simple methyl or ethyl groups, it is anticipated that O6-(2-Hydroxypropyl)-2'-deoxyguanosine is a relatively poor substrate for MGMT. Research has indicated that the repair of O6-(2-hydroxyethyl)guanine is significantly slower than that of O6-methylguanine, and it is expected that the addition of a methyl group to form the 2-hydroxypropyl adduct would further decrease the repair efficiency.

Table 1: Relative Repair Rates of O6-Alkylguanine Adducts by MGMT

| O6-Alkylguanine Adduct | Relative Repair Rate |

| O6-Benzylguanine | Fastest |

| O6-Methylguanine | Fast |

| O6-Ethylguanine | Moderate |

| O6-(2-Hydroxyethyl)guanine | Slow |

| O6-(4-pyridyl-4-oxobutyl)guanine | Very Slow |

| O6-(2-Hydroxypropyl)-2'-deoxyguanosine | Predicted to be Slow to Very Slow |

This table is illustrative and based on established trends in MGMT substrate specificity. Specific rates can vary based on experimental conditions.

The nucleotide sequence immediately surrounding an O6-alkylguanine lesion can also impact the efficiency of MGMT repair. nih.gov Investigations into the repair of O6-methylguanine have revealed that the flanking base composition can alter the local DNA conformation and energetics, thereby affecting the accessibility of the lesion to the MGMT protein. nih.gov For example, some studies have shown that the repair of O6-methylguanine is less efficient when it is located within certain sequence contexts, such as an A-T rich region. nih.gov While direct studies on the influence of sequence context on the repair of O6-(2-Hydroxypropyl)-2'-deoxyguanosine are limited, it is a well-established principle that the local DNA environment plays a role in the efficiency of DNA repair processes. nih.gov

Role of Nucleotide Excision Repair (NER) in O6-(2-Hydroxypropyl)-2'-deoxyguanosine Removal

Nucleotide Excision Repair (NER) is a versatile and crucial DNA repair pathway that recognizes and removes a wide array of bulky, helix-distorting DNA lesions. nih.gov This pathway is considered a primary mechanism for the repair of larger O6-alkylguanine adducts that are not efficiently handled by MGMT. nih.gov Given the bulky nature of the 2-hydroxypropyl group, NER is expected to play a significant role in the removal of O6-(2-Hydroxypropyl)-2'-deoxyguanosine.

The NER pathway can be initiated through two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). nih.gov In GG-NER, the XPC-RAD23B complex is responsible for the initial recognition of the DNA lesion, which it identifies through the helical distortion caused by the bulky adduct. nih.gov For some types of damage, the DDB1-DDB2 (XPE) complex can also participate in damage recognition. Following initial recognition, the TFIIH complex is recruited, which contains the XPB and XPD helicases that unwind the DNA around the lesion. nih.gov This is followed by the binding of XPA and RPA, which further stabilize the open complex and verify the presence of damage. The endonucleases XPG and XPF-ERCC1 are then recruited to incise the damaged strand on the 3' and 5' sides of the lesion, respectively, leading to the excision of a 24-32 nucleotide-long oligonucleotide containing the adduct. nih.gov The resulting gap is then filled in by DNA polymerase δ or ε, and the final nick is sealed by DNA ligase.

In TC-NER, the stalling of RNA polymerase II at a DNA lesion in an actively transcribed gene triggers the repair process. nih.gov The stalled polymerase recruits NER factors, including CSA and CSB, to the site of the damage, initiating the same core excision and repair process as in GG-NER. nih.gov For bulky adducts like N2-dGuo adducts larger than a methyl group, TC-NER has been shown to be a critical repair pathway. nih.gov

Mismatch Repair (MMR) System Interactions with O6-(2-Hydroxypropyl)-2'-deoxyguanosine

The Mismatch Repair (MMR) system is primarily responsible for correcting biosynthetic errors, such as base-base mismatches and small insertions or deletions, that occur during DNA replication and recombination. nih.gov While MMR does not directly repair the O6-(2-Hydroxypropyl)-2'-deoxyguanosine adduct itself, it can become engaged in its processing, leading to significant cellular consequences. nih.gov

During DNA replication, DNA polymerases may incorrectly insert a thymine (B56734) (T) opposite the O6-(2-Hydroxypropyl)-2'-deoxyguanosine lesion instead of the correct cytosine (C). This creates an O6-(2-Hydroxypropyl)-2'-deoxyguanosine:T mispair. This mismatch is recognized by the MMR system, specifically by the MutSα (MSH2-MSH6) complex. nih.gov

Upon recognition, the MMR machinery attempts to repair the mismatch. However, because the O6-(2-Hydroxypropyl)-2'-deoxyguanosine adduct resides on the template strand, the repair process can enter a futile cycle. The MMR system excises the newly synthesized strand containing the thymine, but during the subsequent resynthesis, there is a high probability that thymine will be re-inserted opposite the persistent alkylated guanine. This can lead to repeated cycles of MMR-mediated excision and resynthesis, which can result in the formation of single-strand breaks and stalled replication forks. nih.gov These stalled forks can collapse and form double-strand breaks, which are highly cytotoxic and can trigger cell cycle arrest and apoptosis. nih.gov

Table 2: Overview of Repair Pathway Involvement for O6-Alkylguanine Adducts

| Repair Pathway | Role in Processing O6-(2-Hydroxypropyl)-2'-deoxyguanosine | Key Proteins Involved | Cellular Outcome |

| MGMT | Direct reversal of the adduct by removing the 2-hydroxypropyl group. Efficiency is likely low due to the adduct's bulk. | O6-Alkylguanine-DNA Alkyltransferase (MGMT) | Error-free repair, restoration of guanine. |

| NER | Removal of the bulky adduct as part of a short oligonucleotide. Likely a major repair pathway. | XPC, TFIIH, XPA, RPA, XPG, XPF-ERCC1 | Error-free repair, removal of the damaged segment. |

| MMR | Recognition of the O6-(2-Hydroxypropyl)-2'-deoxyguanosine:T mispair after replication. | MutSα (MSH2-MSH6), MutLα (MLH1-PMS2) | Can lead to futile repair cycles, replication fork collapse, and apoptosis. |

Translesion Synthesis (TLS) Polymerase Bypass Mechanisms

The bypass of O6-alkylguanine adducts, including the branched-chain O6-HPdG, is a complex process involving a sequential interplay between multiple TLS polymerases. nih.gov The initial step involves the insertion of a nucleotide opposite the lesion, followed by the extension of the primer strand beyond the adduct. nih.gov This switch from a high-fidelity replicative polymerase to a specialized TLS polymerase at the site of damage is a critical regulatory step, often mediated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA). jmordoh.com.arnih.gov

The Y-family of DNA polymerases, which includes Polymerase η (Pol η), Polymerase κ (Pol κ), Polymerase ι (Pol ι), and REV1 (which recruits Polymerase ζ, Pol ζ), are central to the TLS process. reactome.orgnih.gov Their roles in bypassing O6-alkylguanine lesions are distinct and appear to be dependent on the structure of the alkyl group.

Polymerase η (Pol η) and Polymerase ζ (Pol ζ): Studies on straight-chain O6-alkyl-dG lesions, such as O6-n-propyl-dG (O6-nPr-dG) and O6-n-butyl-dG (O6-nBu-dG), have shown that Pol η and Pol ζ are involved in their error-prone bypass, leading to characteristic G→A mutations. nih.gov In this two-polymerase model, Pol η is thought to function as the "inserter," placing a nucleotide opposite the lesion, while Pol ζ acts as the "extender," continuing synthesis beyond the lesion site. nih.gov The simultaneous depletion of Pol η and Pol ζ significantly reduces the bypass efficiency of these straight-chain adducts. nih.gov

Polymerase κ (Pol κ): For branched-chain O6-alkyl-dG lesions, which are structurally more analogous to O6-HPdG, research points to a primary role for Pol κ. nih.gov Unlike the error-prone bypass mediated by Pol η/ζ for straight-chain adducts, Pol κ preferentially and more accurately incorporates the correct nucleotide, dCMP, opposite branched-chain lesions like O6-isopropyl-dG (O6-iPr-dG) and O6-sec-butyl-dG (O6-sBu-dG). nih.gov This suggests Pol κ plays a crucial role in the error-free bypass of these bulkier adducts. nih.govnih.gov

Polymerase ι (Pol ι): While Pol ι is known to participate in TLS, its specific role in bypassing O6-HPdG is less defined. In some contexts, Pol ι, along with Pol κ, is necessary for the error-free bypass of other types of guanine adducts. nih.gov However, its direct involvement and efficiency with branched-chain O6-alkylguanine adducts require further investigation.

The following table summarizes the roles of Y-family polymerases in bypassing different types of O6-alkylguanine lesions, providing a model for the likely bypass of O6-HPdG.

| Polymerase | Lesion Type | Role in Bypass | Outcome |

| Pol η | Straight-chain (e.g., O6-nBu-dG) | Inserter (with Pol ζ) | Error-prone (G→A mutations) nih.gov |

| Pol ζ | Straight-chain (e.g., O6-nBu-dG) | Extender (with Pol η) | Error-prone (G→A mutations) nih.gov |

| Pol κ | Branched-chain (e.g., O6-iPr-dG) | Inserter | Preferential error-free bypass (dCMP insertion) nih.gov |

| Pol ι | N/A for O6-HPdG | Undefined, but involved in error-free bypass of other guanine adducts nih.gov | N/A |

Recent research has uncovered the involvement of A-family polymerases, specifically Polymerase ν (Pol ν) and Polymerase θ (Pol θ), in the TLS of major-groove O6-alkyl-dG adducts in human cells. nih.govescholarship.orgnih.gov

Polymerase ν (Pol ν): Studies indicate that Pol ν participates in overcoming the replication blockage imposed by O6-alkyl-dG lesions. nih.gov Depletion of Pol ν in human cells leads to a decrease in the bypass efficiencies for these adducts. nih.gov It is postulated that Pol ν functions primarily in the insertion step of TLS, incorporating a nucleotide opposite the damaged base. nih.govmdpi.com

Evidence suggests a cooperative, two-polymerase model for these A-family polymerases, where Pol ν acts as the inserter and Pol θ as the extender, paralleling the sequential actions of Y-family polymerases. nih.govmdpi.com Simultaneous depletion of both Pol ν and Pol θ results in a significant decrease in mutation frequencies for O6-alkyl-dG lesions. escholarship.orgnih.gov

The fidelity of a DNA polymerase refers to its ability to select the correct nucleotide for insertion, while efficiency relates to the catalytic rate of this insertion. capes.gov.brnih.gov For O6-alkylguanine adducts, the structure of the alkyl group significantly influences both the fidelity and efficiency of nucleotide insertion by TLS polymerases.

O6-alkylation of guanine disrupts the standard Watson-Crick hydrogen bonding, promoting a conformation that favors pairing with thymine, leading to a high frequency of G→A transition mutations. nih.gov TLS polymerases like Pol η, Pol ι, and Pol κ preferentially incorporate dTTP opposite O6-alkyl-dG lesions. nih.gov

However, for bulkier, branched-chain adducts, the situation is more complex. As noted, Pol κ shows a preference for inserting the correct nucleotide, dCMP, opposite branched O6-alkyl-dG lesions, thereby promoting error-free bypass. nih.gov In contrast, Pol η and Pol ζ are associated with the highly mutagenic bypass of straight-chain lesions. nih.gov

The efficiency of bypass is generally reduced by the presence of bulky adducts. Studies on various O6-alkyl-dG lesions show that the bypass efficiency is influenced by the size of the alkyl group. nih.gov For instance, in HEK293T cells, the bypass efficiency for O6-n-butyl-dG was found to be 43.3%. nih.gov The depletion of Pol ν was shown to reduce bypass efficiencies for all O6-alkyl-dG lesions studied, highlighting its role in overcoming the replication block. nih.gov

The table below summarizes the nucleotide insertion preferences and outcomes for different polymerases opposite O6-alkylguanine lesions.

| Polymerase | Lesion Type | Preferred Nucleotide Insertion | Fidelity Outcome |

| Pol η / Pol ζ | Straight-chain (e.g., O6-nBu-dG) | dTTP | Low fidelity (G→A mutation) nih.govnih.gov |

| Pol κ | Branched-chain (e.g., O6-iPr-dG) | dCMP | High fidelity (Error-free) nih.gov |

| Pol ν / Pol θ | O6-alkyl-dG | Not specified, but promotes G→A mutations | Low fidelity nih.govescholarship.org |

Successfully bypassing a DNA lesion requires not only the insertion of a nucleotide opposite the damage but also the subsequent extension of the DNA strand. nih.govnih.gov This extension step can be a significant barrier, especially if a mismatch was created during the insertion step. nih.gov

Several TLS polymerases are specialized "extenders." Pol ζ is well-established as a general mismatch extender, continuing synthesis after another polymerase has inserted a nucleotide, whether correct or incorrect. nih.gov Similarly, Pol θ is thought to function primarily in the extension step for O6-alkyl-dG adducts, facilitating synthesis past the distorted primer terminus. nih.govmdpi.com This is supported by findings that Pol θ can tolerate distorted DNA structures at the primer/template junction. nih.gov

The cooperative action between an "inserter" and an "extender" polymerase is a common theme in TLS. For straight-chain O6-alkyl-dG lesions, the model involves Pol η (inserter) and Pol ζ (extender). nih.gov For the bypass involving A-family polymerases, the proposed model is Pol ν (inserter) and Pol θ (extender). nih.gov This division of labor allows for more efficient navigation of the replication-blocking lesion.

Contributions of AlkB Homologs to O6-Alkylguanine Adduct Repair

The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair DNA and RNA alkylation damage through oxidative dealkylation. nih.govmit.edu The prototypical E. coli AlkB protein and its human homologs, such as ALKBH2 and ALKBH3, can repair a variety of lesions, including 1-methyladenine (B1486985) and 3-methylcytosine. nih.govmdpi.comnih.gov

However, research indicates that O6-methylguanine (O6-meG), the simplest O6-alkylguanine adduct, is not a substrate for E. coli AlkB. nih.gov The repair of O6-meG is primarily handled by O6-methylguanine-DNA methyltransferase (MGMT). Studies on a range of O6-alkyl-dG lesions have shown that MGMT is effective at removing smaller alkyl groups (methyl, ethyl), but its efficiency decreases with larger groups. nih.gov For larger, branched-chain adducts like O6-iPr-dG, repair relies more on the nucleotide excision repair (NER) pathway rather than direct reversal by MGMT or AlkB homologs. nih.gov

Given that O6-HPdG is a bulky, branched-chain adduct, it is unlikely to be a direct substrate for repair by the known AlkB homologs. The established substrate specificity of these enzymes points towards a preference for smaller alkyl groups on different nitrogen and oxygen atoms of the DNA bases, leaving the repair of bulky O6-adducts to other pathways like NER and their replicative bypass to TLS polymerases. nih.govnih.gov

Molecular Consequences of O6 2 Hydroxypropyl 2 Deoxyguanosine: Mutagenicity and Genotoxicity

Interference with DNA Replication Fork Progression

The DNA replication fork is a complex machinery responsible for accurately duplicating the genome. The presence of a DNA lesion like O6-(2-Hydroxypropyl)-2'-deoxyguanosine can interfere with this process. While some bulky adducts can cause a hard stop or stall of the replication fork, many O6-alkyl-dG lesions exhibit a more nuanced interaction with the replication machinery.

Studies on various O6-alkyl-dG adducts show that replication can often proceed past the lesion, a process known as translesion synthesis (TLS). This bypass is frequently mediated by specialized TLS DNA polymerases. While this bypass prevents a complete and potentially lethal replication fork collapse, it comes at the cost of fidelity. The replication machinery's ability to efficiently bypass these lesions is a significant factor in their strong mutagenic potential. coompo.com However, more complex lesions derived from O6-dG, such as interstrand cross-links, can act as significant blocks to replicative DNA polymerases, halting replication until repair can occur. biorxiv.org Oxidative DNA lesions can also hinder replication fork progression, leading to the activation of DNA damage response pathways. nih.gov The presence of the O6-(2-Hydroxypropyl)-2'-deoxyguanosine adduct alters the structure of the DNA duplex, which can be recognized by the replication apparatus as abnormal, triggering either a slowdown, a bypass by specialized polymerases, or in some contexts, a stall.

Mutational Spectrum Induced by O6-(2-Hydroxypropyl)-2'-deoxyguanosine Adducts

The genotoxicity of O6-(2-Hydroxypropyl)-2'-deoxyguanosine stems primarily from its profound mutagenicity. coompo.com When the replication machinery encounters this adduct, the altered hydrogen-bonding face of the modified guanine (B1146940) base leads to mispairing.

Predominant G→A Transition Mutations

The hallmark of mutagenesis induced by O6-alkylguanine adducts is the high frequency of G→A transition mutations. oup.com The alkyl group at the O6 position of guanine disrupts the normal Watson-Crick pairing with cytosine. Instead, the modified guanine preferentially pairs with thymine (B56734) during DNA replication. oup.comnih.gov When the new strand containing the incorrectly inserted thymine is used as a template in the next round of replication, an adenine (B156593) is incorporated opposite it, completing the G:C to A:T transition. This specific mutational signature is consistently observed for various O6-alkylguanine adducts. For instance, studies on O6-methylguanine show it almost exclusively induces G→A transitions. nih.gov This mispairing capability is the fundamental reason O6-alkylguanine lesions are considered highly mutagenic. nih.gov

Factors Modulating Mutation Frequencies

Several factors can influence the frequency at which O6-(2-Hydroxypropyl)-2'-deoxyguanosine leads to mutations.

Size and Structure of the Alkyl Group: The size of the alkyl group attached at the O6 position can influence both the efficiency of repair and the mutagenic potential. While O6-methylguanine is highly mutagenic, bulkier adducts may be recognized differently by DNA polymerases and repair enzymes. nih.gov For instance, the bulkier O6-benzylguanine has been shown to induce G→C and G→T transversions in addition to the expected G→A transitions, suggesting different mechanisms of mutagenesis compared to its smaller methyl analogue. nih.gov

DNA Repair Capacity: The cell's primary defense against O6-alkylguanine adducts is a specialized DNA repair protein called O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT). oup.comnih.gov This protein directly reverses the damage by transferring the alkyl group from the guanine to one of its own cysteine residues. nih.gov The efficiency of this repair is critical. High levels of AGT activity can remove the adduct before it can be fixed as a mutation during replication. Conversely, if AGT levels are low or the enzyme is depleted by extensive DNA damage, the adducts persist, leading to a higher mutation frequency. oup.com Inactivation of the AGT gene is associated with a significant increase in G→A mutations.

DNA Sequence Context: The local DNA sequence surrounding the adduct can also affect the rate of repair by AGT, thereby influencing mutation frequency. nih.gov However, some studies have shown that the repair of O6-methyl-dG by AGT showed little variation as a function of its position within a specific gene sequence. nih.gov

Below is a table summarizing the mutagenic outcomes of different O6-substituted guanine adducts, highlighting the influence of the substituent group.

| Adduct | Primary Mutation Type | Other Mutations | Relative Mutagenicity |

| O6-methylguanine | G→A Transition | --- | High |

| O6-benzylguanine | G→A Transition | G→C, G→T Transversions | Moderate-High |

| O6-alkylguanine (general) | G→A Transition | Varies | Depends on alkyl group size and repair efficiency |

Table based on findings from multiple studies on O6-substituted guanine adducts. nih.gov

Role of O6-(2-Hydroxypropyl)-2'-deoxyguanosine in DNA Strand Breaks

While O6-alkylguanine adducts are primarily known for causing point mutations, their presence can indirectly lead to the formation of DNA strand breaks. This often occurs as a consequence of cellular repair processes attempting to deal with the lesion.

One major pathway involves the mismatch repair (MMR) system. After the adduct is bypassed during replication, creating an O6-alkylG:T mispair, the MMR system may recognize this as a mismatch. oup.com Attempts by the MMR machinery to remove the incorrectly paired thymine can lead to a futile cycle of removal and re-insertion, which can ultimately generate single- and double-strand breaks, especially if multiple repair events overlap. elifesciences.org It has been proposed that DNA double-strand breaks can arise from the concurrent processing by mismatch repair at an O6-methylguanine adduct and base excision repair at a nearby N-alkyl adduct on the opposite strand. elifesciences.org

Furthermore, the repair protein AGT, which normally protects against these adducts, can paradoxically contribute to genotoxicity under certain circumstances. With some bifunctional alkylating agents, AGT can become covalently cross-linked to the DNA, forming a DNA-protein cross-link (DPC). nih.gov These DPCs are bulky lesions that can interfere with DNA metabolism and, if not properly repaired, can lead to strand breaks. While this mechanism is well-documented for agents like epihalohydrins, it illustrates a potential pathway for genotoxicity. nih.gov The processing of other complex DNA lesions, such as 8-nitroguanine, can also result in strand breakage. nih.gov

Genomic Instability Manifestations Linked to O6-(2-Hydroxypropyl)-2'-deoxyguanosine

Genomic instability refers to a high frequency of mutations and other genetic alterations within a cell's genome. The molecular consequences of O6-(2-Hydroxypropyl)-2'-deoxyguanosine contribute directly to this hazardous state.

The primary driver is the high mutagenic rate of G→A transitions. If these mutations occur in critical genes, such as tumor suppressors (e.g., p53) or proto-oncogenes (e.g., Ras family), they can lead to uncontrolled cell growth and cancer initiation. nih.gov The persistence of O6-alkylguanine adducts is a well-established initiating event in carcinogenesis induced by methylating agents.

Beyond point mutations, the interference with DNA replication and the induction of strand breaks further fuel genomic instability. Stalled or collapsed replication forks require complex and sometimes error-prone repair pathways to restart, which can introduce deletions, insertions, and chromosomal rearrangements. DNA double-strand breaks are among the most dangerous forms of DNA damage, and their improper repair can lead to significant genomic alterations. elifesciences.org The repair protein AGT plays a crucial role in maintaining genomic integrity by preventing these outcomes, and its depletion or inactivation leaves the genome vulnerable. biorxiv.orgnih.govbiorxiv.org The accumulation of mutations and chromosomal damage from persistent O6-(2-Hydroxypropyl)-2'-deoxyguanosine adducts can ultimately overwhelm the cell's repair capacity, leading to the widespread genomic instability that is a hallmark of cancer.

Analytical Methodologies for Detection and Quantification of O6 2 Hydroxypropyl 2 Deoxyguanosine

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of O6-(2-Hydroxypropyl)-2'-deoxyguanosine. This powerful combination allows for the separation of the adduct from a complex biological matrix, followed by its highly sensitive and specific detection and quantification. The synergy between the separation capabilities of high-performance liquid chromatography and the analytical power of mass spectrometry provides a robust platform for studying this DNA lesion.

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is integral to the LC-MS workflow, providing the necessary separation of O6-(2-Hydroxypropyl)-2'-deoxyguanosine from unmodified nucleosides and other DNA adducts. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The chromatographic conditions must be meticulously optimized to achieve baseline separation of the target adduct from other components in the digested DNA sample, particularly from the abundant unmodified 2'-deoxyguanosine (B1662781). This is critical to prevent ion suppression effects in the mass spectrometer's ion source, which could otherwise compromise the sensitivity of the analysis. Gradient elution, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation and peak shape for a wide range of analytes.

Table 1: Illustrative HPLC Parameters for DNA Adduct Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Sensitivity and Specificity

Electrospray ionization (ESI) is the preferred ionization technique for DNA adducts as it is a soft ionization method that minimizes fragmentation of the analyte molecule in the ion source, preserving the molecular ion for analysis. The eluent from the HPLC is nebulized and the resulting droplets are charged, leading to the formation of gas-phase ions of the analyte.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. In this technique, the protonated molecule of O6-(2-Hydroxypropyl)-2'-deoxyguanosine is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. The transition from the precursor ion to a specific product ion is highly characteristic of the analyte and is monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach significantly reduces chemical noise and allows for the detection of the adduct at very low concentrations. The most common fragmentation pathway for nucleoside adducts like O6-(2-Hydroxypropyl)-2'-deoxyguanosine is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety.

Isotope Dilution Mass Spectrometry for Quantification

For accurate quantification, isotope dilution mass spectrometry is the gold standard. This method involves the use of a stable isotope-labeled internal standard, such as O6-(2-Hydroxypropyl-d7)-2'-deoxyguanosine. A known amount of this internal standard is added to the sample prior to any sample preparation steps. Since the internal standard is chemically identical to the analyte, it co-elutes from the HPLC column and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, a precise and accurate quantification can be achieved, correcting for any sample loss during preparation and for variations in instrument response. This approach allows for the determination of the absolute amount of the adduct in the original DNA sample.

Enzymatic Hydrolysis of DNA for Adduct Release

To analyze O6-(2-Hydroxypropyl)-2'-deoxyguanosine by LC-MS, it must first be released from the DNA polymer. This is typically achieved through enzymatic hydrolysis, which breaks down the DNA into its constituent 2'-deoxynucleosides. This method is preferred over acid hydrolysis as it is milder and preserves the integrity of the adducts.

A cocktail of enzymes is commonly used to ensure complete digestion of the DNA. The process usually involves an initial digestion with DNase I, which randomly cleaves the phosphodiester backbone. This is followed by the addition of snake venom phosphodiesterase and alkaline phosphatase. The phosphodiesterase further degrades the DNA fragments into 2'-deoxynucleoside 5'-monophosphates, and the alkaline phosphatase removes the phosphate (B84403) group to yield the free 2'-deoxynucleosides, including O6-(2-Hydroxypropyl)-2'-deoxyguanosine.

Table 2: Typical Enzymes for DNA Hydrolysis

| Enzyme | Function |

|---|---|

| DNase I | Endonuclease that cleaves phosphodiester bonds. |

| Snake Venom Phosphodiesterase | Exonuclease that hydrolyzes oligonucleotides to 5'-mononucleotides. |

Sample Preparation and Enrichment Techniques for Adduct Analysis

Given the very low abundance of DNA adducts in biological samples, effective sample preparation and enrichment are critical for their successful analysis. After enzymatic hydrolysis, the sample often needs to be purified to remove proteins, salts, and other interfering substances that could negatively impact the LC-MS analysis.

Solid-phase extraction (SPE) is a widely used technique for this purpose. Reversed-phase SPE cartridges can be used to retain the relatively nonpolar nucleosides, including O6-(2-Hydroxypropyl)-2'-deoxyguanosine, while allowing more polar contaminants to be washed away. The retained nucleosides are then eluted with an organic solvent. This not only cleans up the sample but can also concentrate the analytes, thereby increasing the sensitivity of the subsequent analysis. Other techniques may include ultrafiltration to remove high molecular weight components like undigested DNA or proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of novel compounds, including DNA adducts like O6-(2-Hydroxypropyl)-2'-deoxyguanosine. While LC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the chemical structure and stereochemistry of the molecule.

For structural confirmation, one-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and types of protons and their connectivity. The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework of the molecule. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This detailed structural information is essential for confirming the identity of the adduct and for characterizing its stereoisomers if the 2-hydroxypropyl group is chiral.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| O6-(2-Hydroxypropyl)-2'-deoxyguanosine |

| 2'-deoxyguanosine |

| O6-(2-Hydroxypropyl-d7)-2'-deoxyguanosine |

| Formic Acid |

| Acetonitrile |

| DNase I |

| Snake Venom Phosphodiesterase |

Synthesis and in Vitro Modeling of O6 2 Hydroxypropyl 2 Deoxyguanosine Adducts

Chemical Synthesis Strategies for Site-Specific O6-(2-Hydroxypropyl)-2'-deoxyguanosine Oligonucleotides

The site-specific incorporation of O6-HPdG into oligonucleotides is primarily achieved through phosphoramidite (B1245037) chemistry, a standard method for solid-phase DNA synthesis. nih.govglenresearch.com This process allows for the precise placement of the modified nucleoside within a desired DNA sequence.

A common strategy involves the synthesis of the O6-(2-Hydroxypropyl)-2'-deoxyguanosine phosphoramidite building block. This can be accomplished by reacting a protected 2'-deoxyguanosine (B1662781) derivative with a suitable propylene (B89431) oxide precursor. The resulting modified nucleoside is then converted into a phosphoramidite for use in automated DNA synthesizers. Protecting groups are crucial to prevent unwanted side reactions during the synthesis. nih.gov

An alternative post-synthetic modification approach has also been developed for generating various O6-alkylguanine adducts. nih.gov This method utilizes a precursor molecule, such as 2-amino-6-methylsulfonylpurine, which is incorporated into the oligonucleotide. nih.gov Following synthesis, the methylsulfonyl group can be displaced by an alcohol, in this case, 2-hydroxypropanol, to yield the desired O6-HPdG adduct. nih.gov This strategy offers flexibility in creating a variety of O6-alkylated guanine (B1146940) lesions. nih.gov

Table 1: Comparison of Synthesis Strategies for O6-Alkylguanine Oligonucleotides

| Strategy | Description | Advantages | Disadvantages |

| Phosphoramidite Chemistry | Synthesis of a modified phosphoramidite building block for direct incorporation during solid-phase synthesis. glenresearch.com | High coupling efficiency; precise site-specific incorporation. | Requires synthesis of a specific phosphoramidite for each adduct. nih.gov |

| Post-Synthetic Modification | Incorporation of a reactive precursor into the oligonucleotide, followed by chemical modification to the desired adduct. nih.gov | Versatile for creating a library of different adducts from a single precursor. nih.gov | May require additional purification steps; potential for incomplete conversion. |

Incorporation of O6-(2-Hydroxypropyl)-2'-deoxyguanosine into DNA Duplexes and Vectors

Once synthesized, oligonucleotides containing O6-HPdG can be incorporated into larger DNA structures, such as duplexes and plasmid vectors. This is essential for studying the structural and biological effects of the adduct in a more native-like environment.

For structural studies, the modified oligonucleotide is typically annealed to a complementary DNA strand to form a duplex. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography can then be used to investigate the conformational changes induced by the O6-HPdG adduct. nih.gov Studies on other O6-alkylguanine adducts have shown that they can form stable base pairs with both cytosine and thymine (B56734), which has significant implications for their mutagenicity. nih.gov For instance, O6-methylguanine (O6-MeG) can form a wobble-like pair with cytosine and a Watson-Crick-like pair with thymine. nih.gov

For in vivo studies, the O6-HPdG-containing oligonucleotide can be ligated into a plasmid vector. nih.gov These vectors can then be introduced into cells to examine the effects of the adduct on DNA replication and repair processes within a cellular context. nih.gov

Utilization of Synthesized Adducts in Replication and Repair Assays

The availability of site-specifically modified oligonucleotides allows for detailed in vitro and in vivo assays to probe the biological processing of the O6-HPdG adduct. These assays are critical for understanding the mutagenic potential of this lesion.

Replication Assays:

Replication bypass studies using various DNA polymerases can reveal how efficiently and accurately the O6-HPdG lesion is read during DNA synthesis. Studies on a range of O6-alkyl-dG lesions have shown that the bypass efficiency and mutagenicity are influenced by the size and structure of the alkyl group. nih.gov For example, while smaller adducts like O6-Me-dG are bypassed with relatively high efficiency, bulkier adducts can pose a greater block to DNA polymerases. nih.gov

Translesion synthesis (TLS) polymerases often play a key role in bypassing such lesions. For instance, studies have implicated DNA polymerase ν (Pol ν) and polymerase θ (Pol θ) in the bypass of O6-alkyl-dG adducts in human cells. nih.gov The bypass of these lesions is often error-prone, leading to G→A transitions due to the misincorporation of thymine opposite the adducted guanine. nih.govnih.gov

Repair Assays:

The primary repair pathway for O6-alkylguanine adducts in humans is direct reversal by the O6-alkylguanine-DNA alkyltransferase (MGMT) protein. nih.govnih.gov This enzyme transfers the alkyl group from the guanine to one of its own cysteine residues, thereby restoring the normal DNA structure. nih.gov The efficiency of MGMT in repairing O6-HPdG can be assessed in vitro using purified enzyme and the modified oligonucleotide substrate. The repair capacity of MGMT is a critical factor in protecting against the mutagenic effects of such adducts. nih.govresearchgate.net

Table 2: Key Proteins Involved in the Metabolism of O6-Alkylguanine Adducts

| Protein | Function | Implication for O6-HPdG |

| O6-Alkylguanine-DNA Alkyltransferase (MGMT) | Directly reverses the alkylation damage by transferring the alkyl group to itself. nih.govnih.gov | Likely the primary defense mechanism against O6-HPdG-induced mutations. The efficiency of repair may depend on the size and structure of the 2-hydroxypropyl group. nih.gov |

| DNA Polymerase ν (Pol ν) | A translesion synthesis (TLS) polymerase implicated in bypassing O6-alkyl-dG lesions. nih.gov | May facilitate the replication past O6-HPdG, potentially in an error-prone manner. nih.gov |

| DNA Polymerase θ (Pol θ) | Another TLS polymerase involved in the bypass of O6-alkyl-dG adducts. nih.govembopress.org | Could contribute to the bypass of O6-HPdG, influencing the overall mutagenic outcome. nih.gov |

| Mismatch Repair (MMR) System | Recognizes and corrects mispaired bases, including those arising from replication of damaged templates. | May recognize the O6-HPdG:T mispair, triggering downstream signaling pathways that can lead to cell death. |

Computational and Molecular Dynamics Simulations of O6-(2-Hydroxypropyl)-2'-deoxyguanosine in DNA

Computational and molecular dynamics (MD) simulations provide valuable insights into the structural and dynamic properties of DNA containing O6-HPdG adducts at an atomic level. nih.govrsc.org These methods can complement experimental data and help to elucidate the mechanisms by which these lesions exert their biological effects.

MD simulations can be used to model the conformation of the O6-HPdG adduct within a DNA duplex and to study its interactions with the surrounding DNA bases and the solvent. nih.gov Such simulations can predict the preferred base pairing partners for O6-HPdG and the structural distortions it induces in the DNA helix. For other O6-alkylguanine adducts, simulations have helped to understand how they are accommodated within the active sites of DNA polymerases and repair enzymes. nih.gov

These computational approaches can also be used to calculate the free energy changes associated with the formation of different base pairs involving O6-HPdG, providing a thermodynamic basis for the observed mutagenic outcomes. nih.gov By simulating the interaction of the modified DNA with proteins, it is possible to gain a deeper understanding of the recognition and processing of this lesion by the cellular machinery. nih.gov

Q & A

Basic: What methodologies are employed to detect and quantify O6-(2-Hydroxypropyl)-2'-deoxyguanosine in DNA adduct studies?

Answer:

The most advanced method involves liquid chromatography-nanoelectrospray ionization high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) . This technique uses a gradient elution (98% 5 mM NH4OAc, 2% CH3CN) on a nano-HPLC column, with precursor ions isolated via quadrupole and fragmented via high-energy collision dissociation (HCD). Detection occurs via Orbitrap at 120,000 resolution, enabling accurate mass analysis (±15 ppm tolerance). Validation includes spiking known quantities of the adduct into DNA, generating calibration curves (6.5–422 amol on-column), and determining limits of detection (LOD: 6.5 amol) and quantification (LOQ: 100 amol) . Compared to low-resolution LC-ESI-MS/MS, this method reduces background noise and improves sensitivity by >10-fold, critical for detecting adducts in tissues like esophageal mucosa .

Advanced: How do enantiomeric forms of N′-nitrosonornicotine (NNN) influence the formation of O6-(2-Hydroxypropyl)-2'-deoxyguanosine in vivo?

Answer:

Enantiomer-specific metabolic activation drives synergistic adduct formation. In rats treated with racemic NNN (28–56 ppm), esophageal O6-POB-dGuo levels exceeded the sum of individual (R)-NNN and (S)-NNN treatments, suggesting (R)-NNN enhances (S)-NNN-derived adducts . However, this synergy is dose-dependent: observed at low/mid doses but absent at high doses. Tissue specificity is critical—synergy occurs in esophageal/oral mucosa but not in liver or lung . Mechanistically, (R)-NNN may increase activation of (S)-NNN metabolites or inhibit repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT) .

Basic: What analytical challenges arise when quantifying DNA adducts like O6-(2-Hydroxypropyl)-2'-deoxyguanosine in complex biological matrices?

Answer:

Key challenges include:

- Low abundance : Adducts often occur at 1–100 adducts per 10^8 nucleotides, necessitating ultrasensitive detection .

- Matrix interference : Co-eluting biomolecules (e.g., unmodified nucleosides) obscure signals. High-resolution mass spectrometry mitigates this by isolating exact masses (e.g., m/z 454.1705 for O6-POB-dGuo) .

- Validation rigor : Accuracy (102% ± 9%) and precision (CV <10%) require spiked recovery experiments and isotope-labeled internal standards (e.g., [pyridine-D4]O6-POB-dGuo) .

Advanced: How does tissue-specific repair enzyme activity modulate O6-(2-Hydroxypropyl)-2'-deoxyguanosine persistence?

Answer:

AGT variants exhibit tissue-specific efficiency. In rat nasal olfactory mucosa, AGT repairs O6-POB-dGuo rapidly, resulting in lower adduct retention compared to esophageal mucosa, where AGT activity is lower. This explains why adduct levels in the esophagus are 3–5× higher than in nasal tissues after NNN exposure . Additionally, AGT inhibition by aldehydes (e.g., acetaldehyde) exacerbates adduct accumulation in alcohol-associated carcinogenesis models .

Basic: What synthetic strategies enable the preparation of O6-modified 2′-deoxyguanosine derivatives for mechanistic studies?

Answer:

Pd-catalyzed cross-coupling of O6-arylsulfonates with arylboronic acids is a robust method. For example, O6-(2-mesitylenesulfonyl)-2′-deoxyguanosine reacts with boronic acids under Pd(0) catalysis to yield 2-amino-6-arylpurine deoxynucleosides. Key steps include sulfonate activation of the O6 position and optimizing coupling conditions (e.g., solvent, temperature) to achieve >80% yields .

Advanced: Why do O6-(2-Hydroxypropyl)-2'-deoxyguanosine adduct levels vary across tissues despite systemic carcinogen exposure?

Answer:

Variation arises from:

- Metabolic activation : Cytochrome P450 isoforms (e.g., CYP2A13 in nasal mucosa) bioactivate NNN to DNA-reactive species preferentially in certain tissues .

- Adduct stability : O6-POB-dGuo is more persistent in tissues with low AGT activity (e.g., esophagus) versus high-activity tissues (e.g., liver) .

- Dosage thresholds : In lung tissue, adducts are detectable only above 28 ppm NNN, highlighting tissue-specific susceptibility .

Basic: How are O6-(2-Hydroxypropyl)-2'-deoxyguanosine adducts used as biomarkers in toxicology studies?

Answer:

These adducts serve as biomarkers of alkylating agent exposure (e.g., tobacco-specific nitrosamines). Quantification via LC-NSI-HRMS/MS in rat models links adduct levels to tumorigenic outcomes, with esophageal O6-POB-dGuo correlating with squamous carcinoma incidence . In humans, analogous adducts (e.g., O6-(2-hydroxyethyl)-2′-deoxyguanosine) are proposed biomarkers for ethylene oxide genotoxicity .

Advanced: What experimental models best recapitulate in vivo adduct formation and repair dynamics?

Answer:

- In vivo rat models : Mimic metabolic heterogeneity and tissue-specific repair. For example, racemic NNN dosing in F344 rats replicates human tobacco exposure .

- In vitro AGT assays : Recombinant AGT incubated with synthetic O6-POB-dGuo quantifies repair kinetics (e.g., kcat/Km values) .

- Organoid cultures : Primary esophageal epithelial organoids retain tissue-specific metabolism and repair enzyme profiles, enabling mechanistic studies without systemic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.